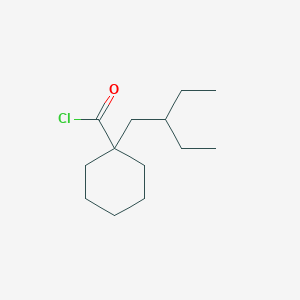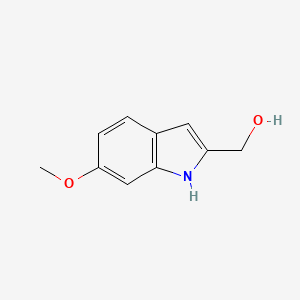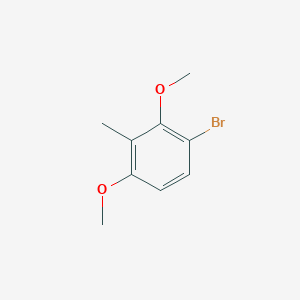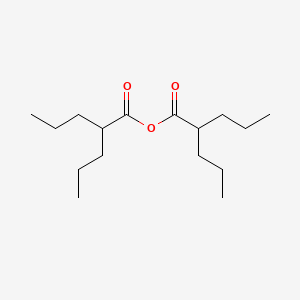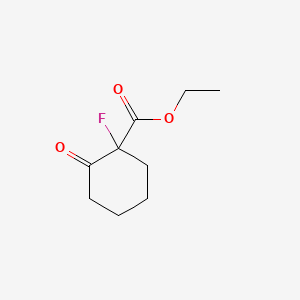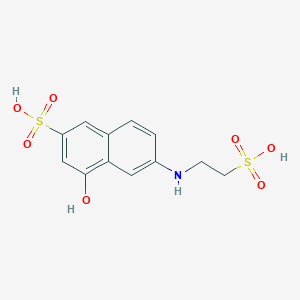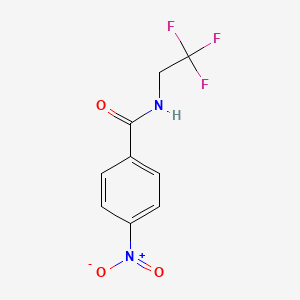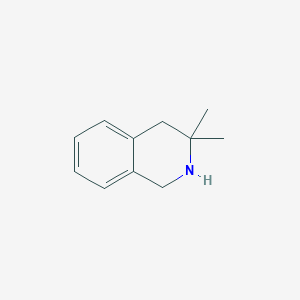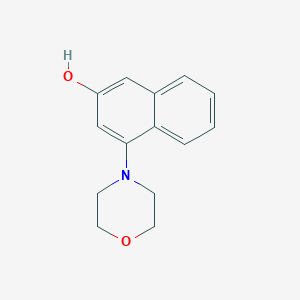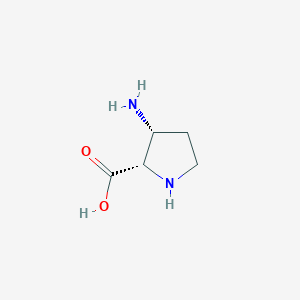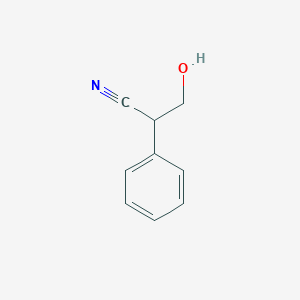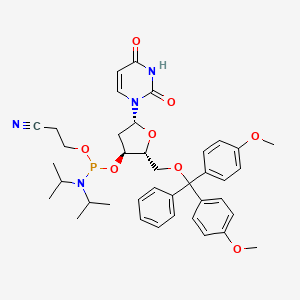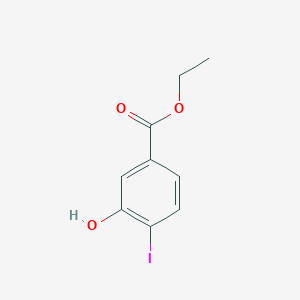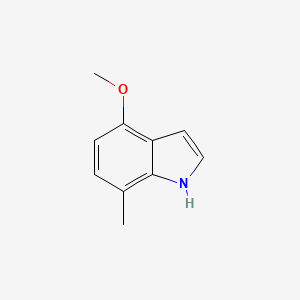
4-Methoxy-7-methylindole
Vue d'ensemble
Description
4-Methoxy-7-methylindole is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
Indole synthesis has been a central theme in organic synthesis over the last century, in keeping with their importance . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . They are used in the preparation of various compounds, including β-carboline-1-carboxylic acids as inhibitors of mitogen activated protein kinase-activated protein kinase 2 .Applications De Recherche Scientifique
Interaction with Human Aryl Hydrocarbon Receptor
4-Methoxy-7-methylindole has been studied for its interaction with the human aryl hydrocarbon receptor (AhR). Research by Štěpánková et al. (2018) identified methylindoles, including 4-Methoxy-7-methylindole, as ligands for AhR, showing varying activities as agonists or antagonists. These findings are significant for understanding the molecular mechanisms of AhR modulation and potential therapeutic applications (Štěpánková et al., 2018).
Derivatives in Chemical Synthesis
Grinev and Sorokina (1987) explored the reactions of N-aryl-2-methyl-3-ethoxycarbonyl-4,5-dihydroxy-6-bromoindoles, including derivatives of 4-Methoxy-7-methylindole, for synthesizing various indole compounds. Their work contributes to the field of organic chemistry, particularly in the synthesis of complex indole structures (Grinev & Sorokina, 1987).
Pharmacological Applications
Torisu et al. (2005) discovered a series of compounds including 4-Methoxy-7-methylindole derivatives as new chemical leads for a prostaglandin D2 receptor antagonist. These compounds showed potential in vitro activity for blocking cyclic adenosine 3',5'-monophosphate formation, indicating possible therapeutic applications (Torisu et al., 2005).
Antitumor Activity
Romagnoli et al. (2008) conducted research on 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles, a group that includes 4-Methoxy-7-methylindole derivatives, as a new class of antimitotic agents. They found that these compounds targeted tubulin at the colchicine binding site and induced apoptotic cell death, suggesting potential as antitumor agents (Romagnoli et al., 2008).
Photolabile Precursors in Chemistry
Papageorgiou and Corrie (2000) studied the effects of aromatic substituents on the photocleavage of 1-acyl-7-nitroindolines, including 4-Methoxy-7-methylindole derivatives. They found that methoxy substitution enhanced photolysis efficiency, contributing to the understanding of photolabile precursors in chemical reactions (Papageorgiou & Corrie, 2000).
Safety And Hazards
Orientations Futures
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
Propriétés
IUPAC Name |
4-methoxy-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-3-4-9(12-2)8-5-6-11-10(7)8/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIXINOIFPCOFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447149 | |
| Record name | 4-Methoxy-7-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-7-methylindole | |
CAS RN |
203003-67-2 | |
| Record name | 4-Methoxy-7-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



